Cas no 2163719-51-3 (ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate)

Ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate is a specialized oxazole derivative featuring a hydroxybutynylamino substituent at the 2-position and an ethyl carboxylate group at the 4-position. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, combining an oxazole core with both hydroxyl and alkyne functionalities. The presence of these reactive groups allows for further derivatization, making it a versatile intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, or agrochemicals. Its structural features enable selective modifications, facilitating applications in medicinal chemistry and material science. The compound's stability under standard conditions ensures reliable handling and storage.
ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate structure
2163719-51-3 structure
商品名:ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate
CAS番号:2163719-51-3
MF:C10H12N2O4
メガワット:224.213282585144
CID:6526325
PubChem ID:165524066

ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate
    • EN300-1449588
    • ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate
    • 2163719-51-3
    • インチ: 1S/C10H12N2O4/c1-2-15-9(14)8-7-16-10(12-8)11-5-3-4-6-13/h7,13H,2,5-6H2,1H3,(H,11,12)
    • InChIKey: RCAQHOAZNSWOPG-UHFFFAOYSA-N
    • ほほえんだ: O1C=C(C(=O)OCC)N=C1NCC#CCO

計算された属性

  • せいみつぶんしりょう: 224.07970687g/mol
  • どういたいしつりょう: 224.07970687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 84.6Ų

ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1449588-50mg
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate
2163719-51-3
50mg
$1008.0 2023-09-29
Enamine
EN300-1449588-5000mg
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate
2163719-51-3
5000mg
$3479.0 2023-09-29
Enamine
EN300-1449588-250mg
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate
2163719-51-3
250mg
$1104.0 2023-09-29
Enamine
EN300-1449588-10000mg
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate
2163719-51-3
10000mg
$5159.0 2023-09-29
Enamine
EN300-1449588-500mg
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate
2163719-51-3
500mg
$1152.0 2023-09-29
Enamine
EN300-1449588-1.0g
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate
2163719-51-3
1g
$0.0 2023-06-06
Enamine
EN300-1449588-1000mg
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate
2163719-51-3
1000mg
$1200.0 2023-09-29
Enamine
EN300-1449588-100mg
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate
2163719-51-3
100mg
$1056.0 2023-09-29
Enamine
EN300-1449588-2500mg
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate
2163719-51-3
2500mg
$2351.0 2023-09-29

ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate 関連文献

ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylateに関する追加情報

Introduction to Ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate (CAS No. 2163719-51-3)

Ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate, identified by its CAS number 2163719-51-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the oxazole family, which is well-documented for its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a 4-hydroxybut-2-yn-1-yl moiety and an ethyl ester group, make it a promising candidate for further investigation in drug discovery and medicinal chemistry.

The oxazole ring is a heterocyclic compound consisting of an oxygen atom and two adjacent carbon atoms in a six-membered ring. This structural motif is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold for the development of novel bioactive molecules. In the case of Ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate, the 4-hydroxybut-2-yn-1-yl substituent introduces both hydroxyl and alkyne functional groups, which can be further modified or utilized in synthetic pathways to create more complex derivatives.

The ethyl ester group at the 4-position of the oxazole ring not only provides a site for chemical modification but also influences the solubility and metabolic stability of the compound. These characteristics are crucial for evaluating its potential as an intermediate in pharmaceutical synthesis or as an active pharmaceutical ingredient (API). The combination of these structural elements suggests that Ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate may exhibit unique pharmacological properties that could be exploited in the treatment of various diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like Ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxtaxole with greater accuracy. These tools have been instrumental in identifying potential binding interactions with biological targets, such as enzymes and receptors, which are critical for drug efficacy. The hydroxyl group in the 4-hydroxybut-ylnl moiety, for instance, may facilitate hydrogen bonding interactions with polar residues in protein targets, enhancing binding affinity.

In addition to its structural significance, Ethyl 2-(4-hydroxybut-ylnl)amino-l ,3-oxtaxole has been studied for its potential role in developing novel therapeutic agents. The oxazole ring is known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, depending on the substituents present. The presence of both hydroxyl and alkyne functional groups provides multiple sites for chemical modification, allowing researchers to fine-tune the pharmacological profile of the compound. This flexibility makes it an attractive scaffold for designing molecules with specific biological activities.

The synthesis of Ethyl 2-(4-hydroxybut-ylnl)amino-l ,3-oxtaxole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed coupling reactions and palladium-mediated transformations, has significantly improved the efficiency of these processes. These methods not only enhance the scalability of production but also allow for the introduction of diverse functional groups into the molecule.

The pharmacological evaluation of Ethyl 2-(4-hydroxybut-ylnl)amino-l ,3-oxtaxole has been ongoing in several research laboratories. Preliminary studies have shown promising results in terms of inhibitory activity against certain enzymes and receptors associated with human diseases. For example, derivatives of this compound have demonstrated potential as inhibitors of kinases and other enzymes involved in cancer progression. Additionally, the hydroxyl group may contribute to antioxidant properties, making it relevant for treating oxidative stress-related disorders.

The role of computational chemistry in drug discovery has been pivotal in understanding the interactions between Ethil 2-(4-hydroxybut-ylnl)amino-l ,3-oxtaxole and biological targets. Molecular docking studies have revealed that this compound can bind effectively to specific pockets on proteins, suggesting its potential as a lead compound for further development. These studies have also provided insights into how modifications to the molecule can enhance its binding affinity and selectivity.

In conclusion, Ethil 2-(4-hydroxybut-ylnl)amino-l ,3-oxtaxole (CAS No. 2163719-SI -3) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents. Advances in synthetic chemistry and computational modeling have facilitated its investigation as a lead compound for drug discovery. Further research is warranted to fully elucidate its pharmacological properties and explore its therapeutic applications.

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